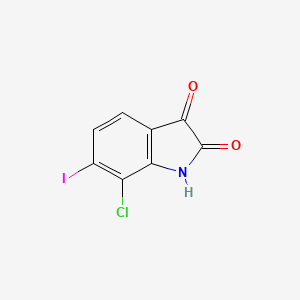
7-Chloro-6-iodoisatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-iodoisatin is a chemical compound that belongs to the isatin family, which are derivatives of indole. This compound is characterized by the presence of both chlorine and iodine atoms on the isatin structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-iodoisatin typically involves the halogenation of isatin. One common method is the iodination of 7-chloroisatin using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-iodoisatin undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isatin core can be oxidized to form isatoic anhydride or reduced to form indole derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of 7-chloro-6-aminoisatin or 7-chloro-6-thioisatin.
Oxidation: Formation of isatoic anhydride.
Reduction: Formation of 7-chloro-6-iodoindole.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents due to its biological activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Chloro-6-iodoisatin involves its interaction with biological targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
6-Iodoisatin: Similar structure but lacks the chlorine atom.
7-Chloroisatin: Similar structure but lacks the iodine atom.
Uniqueness of 7-Chloro-6-iodoisatin: The presence of both chlorine and iodine atoms in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This dual halogenation can enhance its ability to interact with multiple biological targets and improve its efficacy in various applications .
Properties
Molecular Formula |
C8H3ClINO2 |
|---|---|
Molecular Weight |
307.47 g/mol |
IUPAC Name |
7-chloro-6-iodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClINO2/c9-5-4(10)2-1-3-6(5)11-8(13)7(3)12/h1-2H,(H,11,12,13) |
InChI Key |
LOEBECAMPPYLGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















